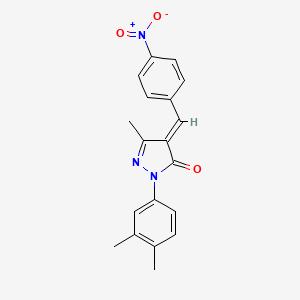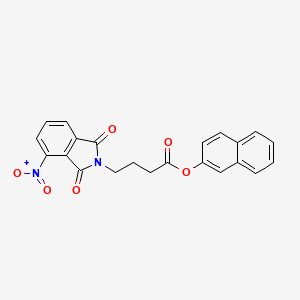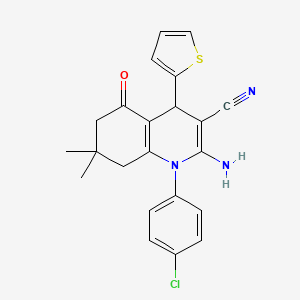![molecular formula C42H26N8O9 B11544382 4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole](/img/structure/B11544382.png)
4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(4-{4-[2,5-BIS(4-NITROPHENYL)-1H-IMIDAZOL-4-YL]PHENOXY}PHENYL)-2,4-BIS(4-NITROPHENYL)-1H-IMIDAZOLE is a complex organic molecule characterized by multiple nitrophenyl and imidazole groups
准备方法
合成路线和反应条件
4-(4-{4-[2,4-双(4-硝基苯基)-1H-咪唑-5-基]苯氧基}苯基)-2,5-双(4-硝基苯基)-1H-咪唑的合成通常涉及多步有机反应。该过程通常从咪唑核心结构的制备开始,然后通过硝化反应引入硝基苯基基团。然后通过醚化反应形成苯氧基连接。
反应条件:
硝化: 通常使用浓硝酸和硫酸。
醚化: 通常涉及使用碱金属氢氧化物和有机溶剂,如二甲基甲酰胺 (DMF)。
工业生产方法
该化合物的工业生产可能涉及大规模的硝化和醚化过程,需要仔细控制反应条件以确保高产率和纯度。可采用连续流反应器和自动化系统来提高效率和安全性。
化学反应分析
反应类型
氧化: 硝基苯基基团可以进一步氧化形成硝基衍生物。
还原: 硝基可以被还原剂(如氢气)在催化剂存在下还原为胺。
取代: 咪唑环可以参与亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 氢气 (H2) 以钯碳 (Pd/C) 为催化剂。
取代: 在碱存在下使用卤代烷或酰氯。
主要产物
氧化: 具有额外氧官能团的硝基衍生物。
还原: 具有还原硝基的氨基衍生物。
取代: 烷基化或酰化咪唑衍生物。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的构建块。它的多个官能团使其成为有机合成中用途广泛的中间体。
生物学
在生物学研究中,该化合物的衍生物可能被探索用于其作为酶抑制剂的潜力或作为研究生化途径的探针。
医药
药物研究可能会调查该化合物用于其潜在的治疗特性,特别是在针对特定酶或受体的药物开发中。
工业
在工业领域,该化合物可用于开发先进材料,例如具有特定电子或光学特性的聚合物。
作用机制
4-(4-{4-[2,4-双(4-硝基苯基)-1H-咪唑-5-基]苯氧基}苯基)-2,5-双(4-硝基苯基)-1H-咪唑的作用机制将取决于其具体应用。例如,如果用作酶抑制剂,它可能会与酶的活性位点相互作用,阻断底物进入并抑制酶活性。硝基苯基基团和咪唑环可能在与分子靶标结合方面发挥关键作用。
相似化合物的比较
类似化合物
独特性
与类似化合物相比,4-(4-{4-[2,4-双(4-硝基苯基)-1H-咪唑-5-基]苯氧基}苯基)-2,5-双(4-硝基苯基)-1H-咪唑的独特之处在于其双咪唑环和广泛的硝基苯基取代。这种结构复杂性可能会赋予其独特的化学反应性和多种应用的潜力。
属性
分子式 |
C42H26N8O9 |
|---|---|
分子量 |
786.7 g/mol |
IUPAC 名称 |
4-[4-[4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy]phenyl]-2,5-bis(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C42H26N8O9/c51-47(52)31-13-1-25(2-14-31)37-39(45-41(43-37)29-5-17-33(18-6-29)49(55)56)27-9-21-35(22-10-27)59-36-23-11-28(12-24-36)40-38(26-3-15-32(16-4-26)48(53)54)44-42(46-40)30-7-19-34(20-8-30)50(57)58/h1-24H,(H,43,45)(H,44,46) |
InChI 键 |
BWDHDJSMTFGKGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(N=C(N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11544299.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544300.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11544307.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11544312.png)
![N-(3,4-dimethylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11544316.png)
![2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544337.png)

![2-Hydroxy-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11544346.png)
![(2Z,5E)-5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11544354.png)
![4-[(E)-{[4-(acetylamino)phenyl]imino}methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11544359.png)
![Pyridine-2-carboxylic acid [4-(benzothiazol-2-ylsulfanyl)-3-nitro-benzylidene]-hydrazide](/img/structure/B11544368.png)

![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11544384.png)

